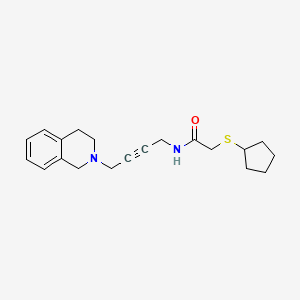
2-(cyclopentylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C20H26N2OS and its molecular weight is 342.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(cyclopentylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H21N3O2S and has a molecular weight of approximately 357.45 g/mol. Its structure includes a cyclopentylthio group and a 3,4-dihydroisoquinoline moiety, which are known to contribute to various biological activities.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antagonism of sigma receptors : Compounds related to 3,4-dihydroisoquinolines have shown sigma-1 receptor antagonist activity, which may play a role in neuroprotection and modulation of pain pathways .
- Antitumor activity : Some derivatives have been studied for their potential anti-cancer properties, particularly in inhibiting tumor growth through apoptosis induction .
- Neuroprotective effects : The isoquinoline structure is associated with neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through modulation of neuroinflammatory processes .
The biological activity of this compound may involve several mechanisms:
- Sigma Receptor Modulation : By acting as a sigma receptor antagonist, the compound could influence neurotransmitter release and neuronal survival.
- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds inhibit key enzymes involved in metabolic pathways relevant to cancer progression.
- Regulation of Gene Expression : The compound may affect gene expression related to apoptosis and cell cycle regulation.
Study 1: Antitumor Activity
A study investigating the antitumor effects of isoquinoline derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
Study 2: Neuroprotective Effects
Research on neuroprotective agents highlighted that derivatives with the isoquinoline structure provided protection against oxidative stress in neuronal cells. The study concluded that these compounds could be potential therapeutic agents for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of related acetamides have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. Studies have reported minimum inhibitory concentrations (MIC) around 256 µg/mL for these derivatives, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
The compound's structural features suggest it may possess anticancer properties. Preliminary investigations into similar compounds indicate selective cytotoxicity towards various cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications . For example, studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. Notably, compounds with similar structures have been identified as inhibitors of acetylcholinesterase, which plays a significant role in neurodegenerative diseases like Alzheimer's . This suggests that 2-(cyclopentylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide could be explored for therapeutic strategies targeting cognitive decline.
Case Studies
Several studies illustrate the compound's potential applications:
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c23-20(16-24-19-9-3-4-10-19)21-12-5-6-13-22-14-11-17-7-1-2-8-18(17)15-22/h1-2,7-8,19H,3-4,9-16H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCKTHPCGBBNND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














